molecular formula C11H14N2OS2 B2376790 N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide CAS No. 1385448-33-8

N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide

Cat. No.: B2376790
CAS No.: 1385448-33-8
M. Wt: 254.37
InChI Key: YIPHTWFAWQQEEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide” likely refers to a compound that contains a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom), a carboxamide group (-CONH2), a cyanomethyl group (-CH2CN), and a methylsulfanyl group (-SCH3). The exact properties of this compound would depend on the specific arrangement of these groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine its structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the carboxamide group might participate in condensation reactions, while the cyanomethyl group might be involved in nucleophilic substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. These might include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Heterocyclic Synthesis and Chemical Properties

Heterocyclic compounds play a crucial role in medicinal chemistry and materials science. For instance, the synthesis of 3-substituted chromones from o-hydroxy-ω-(methylsulfinyl)acetophenones demonstrates the versatility of sulfur-containing compounds in synthesizing complex heterocyclic structures, which are valuable in developing therapeutic agents and functional materials (Klutchko et al., 1974). Similarly, the creation of 4H-1,4-benzothiazine derivatives via the ring closure of EWG-stabilized (2-isocyanophenylthio)methyl anions highlights the importance of cyano and sulfur-containing compounds in synthesizing heterocyclic derivatives with potential biological activities (Kobayashi et al., 2006).

Biological Activities and Applications

Compounds similar to N-(Cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide are explored for their biological activities. For example, nitrothiophenes with basic or electrophilic substituents have been synthesized and evaluated as radiosensitizers and bioreductively activated cytotoxins, indicating the potential therapeutic applications of thiophene derivatives in cancer treatment (Threadgill et al., 1991). Additionally, the study on the reaction of N-acyloxy-N-alkoxyamides with biological thiol groups suggests the chemical reactivity of similar compounds with biomolecules, which could be relevant in drug design and development of diagnostic agents (Glover & Adams, 2011).

Advanced Materials and Sensing Applications

The synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamides and their application in colorimetric sensing of fluoride anions exemplifies the utility of cyano and methyl-functionalized compounds in developing materials for chemical sensing. These compounds exhibit a drastic color transition in response to fluoride anions, demonstrating their potential as sensors for environmental monitoring and diagnostic applications (Younes et al., 2020).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s used as a drug, it might interact with biological molecules in specific ways to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For example, if it’s similar to other cyanomethyl compounds, it might be harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

N-(cyanomethyl)-3-methylsulfanyl-N-propylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS2/c1-3-6-13(7-5-12)11(14)10-9(15-2)4-8-16-10/h4,8H,3,6-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIPHTWFAWQQEEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC#N)C(=O)C1=C(C=CS1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.